molecular formula C31H24F2N4O3 B2931999 1-(3,5-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea CAS No. 1796890-30-6

1-(3,5-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea

Cat. No.: B2931999
CAS No.: 1796890-30-6
M. Wt: 538.555
InChI Key: CUXHEBBBYKZVCW-UHFFFAOYSA-N
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Description

1-(3,5-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea is a useful research compound. Its molecular formula is C31H24F2N4O3 and its molecular weight is 538.555. The purity is usually 95%.
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Scientific Research Applications

Polymorphs and Solid Dispersions for Enhanced Solubility

The study of polymorphs of benzodiazepin-urea derivatives like YM022 reveals that different crystalline forms (alpha and beta forms) and amorphous forms can significantly impact the solubility and bioavailability of these compounds. Techniques such as recrystallization, solid dispersion, and wet grinding have been employed to enhance their solubility, indicating the importance of physical form in the drug development process for poorly water-soluble drugs (Yano et al., 1996).

In Vivo and In Vitro Absorption Enhancement

Further studies on YM022, a poorly water-soluble drug, have shown that forming colloidal particles from solid dispersion systems can improve its absorption both in vitro and in vivo. This highlights the potential of utilizing colloidal delivery systems to enhance the pharmacokinetic profile of similar compounds, demonstrating their utility in improving drug efficacy (Yano et al., 1996).

Anticancer Activity

Derivatives of 1-aryl-3-(2-chloroethyl) ureas, related in structure to the compound , have been synthesized and evaluated for their anticancer activity. These compounds have shown cytotoxic effects in vitro on human adenocarcinoma cells, indicating their potential as anticancer agents. Such studies underscore the relevance of chemical modifications to enhance therapeutic properties of benzodiazepin-urea compounds (Gaudreault et al., 1988).

Properties

IUPAC Name

1-(3,5-difluorophenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24F2N4O3/c1-19-9-5-6-12-24(19)27(38)18-37-26-14-8-7-13-25(26)28(20-10-3-2-4-11-20)35-29(30(37)39)36-31(40)34-23-16-21(32)15-22(33)17-23/h2-17,29H,18H2,1H3,(H2,34,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXHEBBBYKZVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC(=CC(=C4)F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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